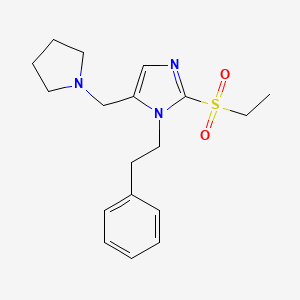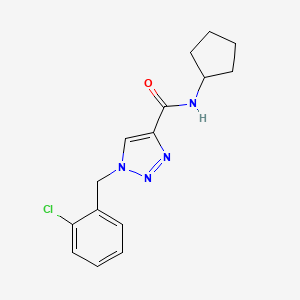![molecular formula C21H23ClN2O2 B6076903 (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as Ketamine, is a widely used anesthetic agent that has been in use for over 50 years. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of therapeutic applications.
Mécanisme D'action
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This inhibition leads to a decrease in the activity of the prefrontal cortex, which is associated with mood regulation and cognitive function. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has an effect on other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have a rapid onset of action, with effects observed within minutes of administration. It has a short half-life of approximately 2 hours and is metabolized in the liver. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with synaptic plasticity and neuroprotection. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
Avantages Et Limitations Des Expériences En Laboratoire
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been widely used in preclinical research due to its rapid onset of action and its ability to induce a state of dissociation in animals. However, there are limitations to the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
Orientations Futures
There are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research. One area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in the development of new analogs of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone that may have improved therapeutic potential.
In conclusion, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is a widely used anesthetic agent that has shown potential for the treatment of various psychiatric and neurological disorders. Its mechanism of action involves the inhibition of glutamate neurotransmission, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research.
Méthodes De Synthèse
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is synthesized through the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of sodium amide, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-dimethylaminophenyl magnesium bromide to produce (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
Applications De Recherche Scientifique
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain. It has also been used as an anesthetic agent in both humans and animals. In addition, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have potential in the treatment of addiction and alcoholism.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)19-10-4-7-16(13-19)21(26)24-11-5-8-17(14-24)20(25)15-6-3-9-18(22)12-15/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBEDVRBDTJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)



![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
